molecular formula C8H12ClN3O5 B8560606 N-(Chloroacetyl)glycylglycylglycine CAS No. 104186-69-8

N-(Chloroacetyl)glycylglycylglycine

Cat. No.: B8560606
CAS No.: 104186-69-8
M. Wt: 265.65 g/mol
InChI Key: JDIFMCNVLPJSTJ-UHFFFAOYSA-N
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Description

N-(Chloroacetyl)glycylglycylglycine is a useful research compound. Its molecular formula is C8H12ClN3O5 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

104186-69-8

Molecular Formula

C8H12ClN3O5

Molecular Weight

265.65 g/mol

IUPAC Name

2-[[2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C8H12ClN3O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17)

InChI Key

JDIFMCNVLPJSTJ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2.5 g (0.013 mol) of glycylglycylglycine in 75 ml of 1.0N NaOH in a 500 ml flask under nitrogen at 0° C., a solution of 13.0 g (0.115 mol) of chloroacetyl chloride in 100 ml of ether was added dropwise from one addition funnel while simultaneously 100 ml of 1.0N NaOH was added dropwise from another. After additions were complete, the reaction mixture was stirred for 1.5 hr. at 0° C. The mixture was then acidified with concentrated HCl while cooling. After stirring for an additional 30 min. the mixture was concentrated to one-third volume under reduced pressure at 40° C. The residue precipitated upon cooling in an ice bath. Isolation of the solid gave 2.75 g (78.5%) after two washings.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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